5-Bromo-2-methoxy-4-methylpyridin-3-amine
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Overview
Description
5-Bromo-2-methoxy-4-methylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridine followed by amination. One common method involves the reaction of 2-methoxy-4-methylpyridine with bromine in the presence of a base to introduce the bromine atom at the 5th position. The resulting 5-bromo-2-methoxy-4-methylpyridine is then subjected to amination using reagents such as ammonium sulfate and cyclohexanedione to introduce the amino group at the 3rd position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki cross-coupling, where it reacts with arylboronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert them into alcohols or alkanes.
Amination Reactions: The amino group can participate in further functionalization, such as forming amides or imines.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various aryl-substituted pyridines, while oxidation can produce pyridine carboxylic acids.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 5-Bromo-2-methoxy-4-methylpyridine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Methoxy-4-methylpyridine
Comparison: 5-Bromo-2-methoxy-4-methylpyridin-3-amine is unique due to the presence of both a bromine atom and an amino group on the pyridine ring. This combination allows for versatile chemical modifications and interactions, making it more suitable for specific applications compared to its analogs. For instance, the presence of the amino group enhances its potential as a pharmaceutical intermediate, while the bromine atom facilitates various substitution reactions .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKOULGWGXGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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